2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol is a complex organic compound that features a bromopyrimidine moiety, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol typically involves multi-step organic reactions. One common approach involves the initial formation of the bromopyrimidine intermediate, followed by coupling reactions to introduce the thiophene and furan rings. Specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The thiophene and furan rings contribute to the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Shares the bromopyrimidine core but lacks the thiophene and furan rings.
5-Bromo-2-pyrimidinemethanamine: Another bromopyrimidine derivative with different substituents.
Uniqueness
2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol is unique due to its combination of bromopyrimidine, thiophene, and furan rings.
Properties
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-9-6-16-14(17-7-9)18-8-10(19)11-3-4-12(20-11)13-2-1-5-21-13/h1-7,10,19H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYTGCHFMGOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC3=NC=C(C=N3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.